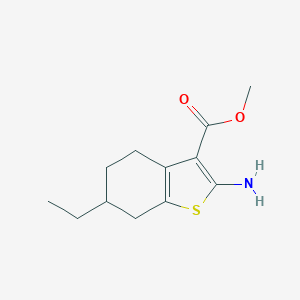

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Agent Synthesis

The compound Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been utilized in the synthesis of new molecules with potential anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). Some of these derivatives have shown promising antiproliferative potential, indicating the compound’s significance in the development of new anticancer therapeutics .

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, this compound serves as a versatile building block for creating a variety of heterocyclic compounds. Its reactivity allows for interesting cyclization reactions, leading to the formation of thieno[2,3-d][1,3]thiazin-4-ones and other complex structures that are valuable in medicinal chemistry and material science .

Pharmacology: Drug Development

Due to its structural features, Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a candidate for drug development, particularly in the design of small molecule drugs. Its molecular framework is conducive to modifications that can enhance drug-like properties such as potency, selectivity, and pharmacokinetics .

Chemical Biology: Probe Synthesis

Researchers in chemical biology can use this compound to synthesize probes for biological studies. These probes can help in understanding biological processes at the molecular level, such as enzyme-substrate interactions, signaling pathways, and cellular responses to external stimuli .

Material Science: Organic Semiconductor Precursors

The compound’s structure contains a thiophene ring, which is a common motif in organic semiconductors. It can be used to synthesize materials with desirable electronic properties for applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic cells .

Biochemistry: Enzyme Inhibition Studies

The compound’s ability to interact with enzymes makes it a useful tool for studying enzyme inhibition. It can be used to identify novel inhibitors that can regulate enzyme activity, which is crucial in understanding disease mechanisms and developing new treatments .

Environmental Chemistry: Pollutant Degradation

Lastly, the compound’s reactivity could be harnessed in environmental chemistry for the degradation of pollutants. Its potential to participate in redox reactions may be explored for the development of advanced oxidation processes to break down harmful environmental contaminants .

Safety and Hazards

Zukünftige Richtungen

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Therefore, the synthesis and investigation of new structural prototypes like “Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” with more effective pharmacological activity could be a promising direction for future research .

Eigenschaften

IUPAC Name |

methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-3-7-4-5-8-9(6-7)16-11(13)10(8)12(14)15-2/h7H,3-6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGCBMZNJLDSNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(5-{2-Nitrophenyl}-2-furyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447987.png)

![2-[(2,4-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447988.png)

![2-[(3-Bromobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447989.png)

![Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B447990.png)

![Biphenyl-4,4'-diylbis{[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone}](/img/structure/B447993.png)

![Methyl 6-tert-butyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448004.png)

![Isopropyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448005.png)

![Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B448006.png)

![3-[3-tert-butyl-5-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-phenyl-1,2,4-triazine](/img/structure/B448008.png)

![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B448009.png)

![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B448010.png)